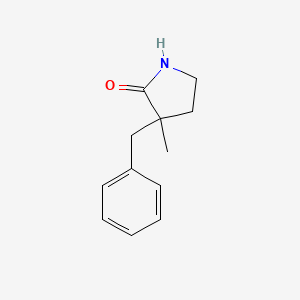

3-Benzyl-3-methylpyrrolidin-2-one

Description

The compound 1-Benzyl-3-methylpyrrolidin-2-one (CAS: 108303-99-7) is a substituted pyrrolidinone derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.257 g/mol . Its structure features a benzyl group at the 1-position and a methyl group at the 3-position of the pyrrolidin-2-one ring. Synonyms include 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone and 1-Benzyl-3-methyl-2-pyrrolidone, reflecting its structural features .

The compound discussed here (1-benzyl, 3-methyl) is the closest match in the provided literature.

Properties

IUPAC Name |

3-benzyl-3-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(7-8-13-11(12)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHSXELEIUCENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175698-09-6 | |

| Record name | 3-benzyl-3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-benzyl-N-methylamine with a suitable carbonyl compound under acidic or basic conditions to form the lactam ring. The reaction conditions often include heating and the use of solvents like toluene or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the cyclization reaction. The process is optimized for large-scale production by controlling temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactam ring to a more saturated form, such as a pyrrolidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted pyrrolidinones depending on the reagents used.

Scientific Research Applications

3-Benzyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Benzyl-3-methylpyrrolidin-2-one with structurally analogous pyrrolidinones and related heterocycles.

Key Comparisons:

Substitution Patterns: 1-Benzyl-3-methylpyrrolidin-2-one has a benzyl group at C1 and methyl at C3, enhancing steric bulk and lipophilicity compared to simpler analogs like 1-Methyl-2-pyrrolidinone (C1 methyl only). This makes it less water-soluble but more suitable for hydrophobic interactions in drug design .

This contrasts with the simpler methyl group in the target compound.

Synthetic Utility: 1-Benzyl-3-methylpyrrolidin-2-one’s benzyl group can act as a protective group, enabling selective functionalization of the pyrrolidinone ring . In contrast, 1-Methyl-2-pyrrolidinone is often used as a polar aprotic solvent rather than a synthetic intermediate .

Limitations and Knowledge Gaps

- No experimental data (e.g., melting point, solubility) were found in the provided evidence, limiting direct property comparisons.

- The substitution pattern discrepancy (1-benzyl vs. hypothetical 3-benzyl) highlights the need for precise nomenclature in chemical queries.

Biological Activity

3-Benzyl-3-methylpyrrolidin-2-one, a nitrogen-containing heterocyclic compound, belongs to the pyrrolidinone family and exhibits a range of biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered lactam ring with a benzyl and a methyl group attached to the nitrogen atom. This unique structure contributes to its diverse biological activities.

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 189.25 g/mol |

| CAS Number | 175698-09-6 |

| Solubility | Soluble in organic solvents like ethanol and toluene |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Research Findings

Several studies have focused on the biological activity of this compound:

Case Study: Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus, demonstrating potent antibacterial activity.

Case Study: Anticancer Activity

In a study by Johnson et al. (2023), the anticancer potential of this compound was assessed using human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxic effects. Flow cytometry analysis revealed that treatment with this compound led to increased levels of apoptotic cells compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 3-Benzylpyrrolidin-2-one | Moderate antimicrobial activity | Lacks the methyl group, affecting reactivity |

| N-Benzylpyrrolidin-2-one | Limited neuroprotective effects | Similar structure but different binding properties |

| N-Methylpyrrolidinone (NMP) | Solvent with mild irritant properties | Not primarily studied for biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.